4-Bromo-2,5-Dimethoxyphenethylamine hydrochloride 4-Bromo-2,5-Dimethoxyphenethylamine hydrochloride A series of 2,5-dimethoxyphenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring; many are scheduled as illegal substances. 2C-B is described formally as 4-bromo-2,5-dimethoxy phenethylamine. This hallucinogenic designer drug activates the serotonin receptor 5-HT2C (pEC50 = 6.8 for arachidonic acid release). Its metabolism has been reviewed. LC-MS/MS screening methods for identifying this compound in serum have been developed. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 56281-37-9
VCID: VC0147715
InChI: InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
SMILES: COC1=CC(=C(C=C1CCN)OC)Br.Cl
Molecular Formula: C10H15BrClNO2
Molecular Weight: 296.59 g/mol

4-Bromo-2,5-Dimethoxyphenethylamine hydrochloride

CAS No.: 56281-37-9

Reference Standards

VCID: VC0147715

Molecular Formula: C10H15BrClNO2

Molecular Weight: 296.59 g/mol

4-Bromo-2,5-Dimethoxyphenethylamine hydrochloride - 56281-37-9

CAS No. 56281-37-9
Product Name 4-Bromo-2,5-Dimethoxyphenethylamine hydrochloride
Molecular Formula C10H15BrClNO2
Molecular Weight 296.59 g/mol
IUPAC Name 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Standard InChIKey UJTWHDAMHSIRDK-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1CCN)OC)Br.Cl
Canonical SMILES COC1=CC(=C(C=C1CCN)OC)Br.Cl
Appearance Assay:≥95%A solution in methanol
Description A series of 2,5-dimethoxyphenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring; many are scheduled as illegal substances. 2C-B is described formally as 4-bromo-2,5-dimethoxy phenethylamine. This hallucinogenic designer drug activates the serotonin receptor 5-HT2C (pEC50 = 6.8 for arachidonic acid release). Its metabolism has been reviewed. LC-MS/MS screening methods for identifying this compound in serum have been developed. This product is intended for forensic and research purposes.
Synonyms 4-Bromo-2,5-dimethoxyphenethylamine
Reference 1.Bruno, R.,Matthews, A.J.,Dunn, M., et al. Emerging psychoactive substance use among regular ecstasy users in Australia. Drug and Alcohol Dependence 124(1-2), 19-25 (2012).
PubChem Compound 151318
Last Modified Nov 11 2021
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